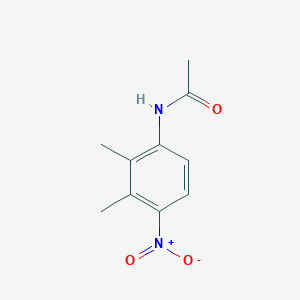

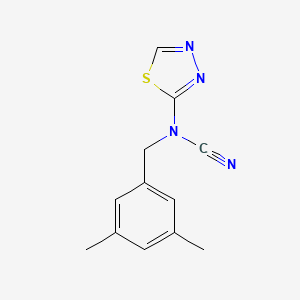

![molecular formula C17H15N3O3S B2456789 (Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide CAS No. 1904632-43-4](/img/structure/B2456789.png)

(Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide” is a chemical compound that has been studied for its potential pharmacological properties . It is a selective GluK1 radioligand, which means it has a high affinity for the GluK1 receptor, a type of ionotropic glutamate receptor .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. In one study, the compound was synthesized using a solution of a precursor molecule with Pd/C [30%] in H2O and NaOH . The reaction was carried out in a round reaction flask equipped with a Teflon-coated stir bar .

Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-3(4H)-yl group, an ethyl group, and a phenylacrylamide group . The exact structure can be determined using techniques such as NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Other reactions involve heating 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, its melting point can be determined using differential scanning calorimetry . Its solubility can be determined using solubility tests in various solvents .

科学的研究の応用

Research Applications in Medicinal Chemistry and Pharmacology

Herbicidal Activity

A study focused on the synthesis of herbicidal compounds related to pyrimidine derivatives, highlighting their potential for weed control in agricultural settings. The research elaborated on the synthesis of labeled compounds for tracking environmental behavior and fate, emphasizing the relevance to studying the metabolism and mode of action of herbicides (Yang et al., 2008).

Anticancer and Anti-inflammatory Properties

Novel pyrazolopyrimidine derivatives were synthesized and evaluated for their anticancer and anti-inflammatory activities. These studies showcase the compound's potential in developing new therapeutic agents for treating cancer and inflammation (Rahmouni et al., 2016; Hafez & El-Gazzar, 2017).

Phosphodiesterase Inhibitory Activity

The synthesis and evaluation of pyrazolopyrimidone derivatives as specific inhibitors of phosphodiesterase illustrate another dimension of medicinal application, with implications for cardiovascular diseases (Dumaitre & Dodic, 1996).

Aldose Reductase Inhibition and Antioxidant Activity

Pyrido[1,2-a]pyrimidinone derivatives were identified as potent inhibitors of aldose reductase, with significant antioxidant properties. This research contributes to the development of new treatments for diabetic complications (La Motta et al., 2007).

Nonlinear Optical (NLO) Properties

The study of thiopyrimidine derivatives for their NLO properties highlights the compound's potential in optoelectronic applications, underscoring the interdisciplinary nature of its research applications (Hussain et al., 2020).

将来の方向性

特性

IUPAC Name |

(Z)-N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c21-14(7-6-12-4-2-1-3-5-12)18-9-10-20-16(22)15-13(8-11-24-15)19-17(20)23/h1-8,11H,9-10H2,(H,18,21)(H,19,23)/b7-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVVUMVKOZCMPW-SREVYHEPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

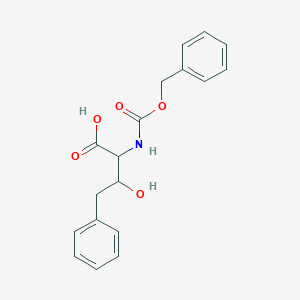

![3-(4-bromo-3-methylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2456707.png)

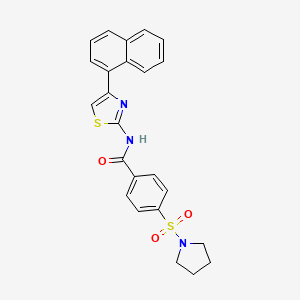

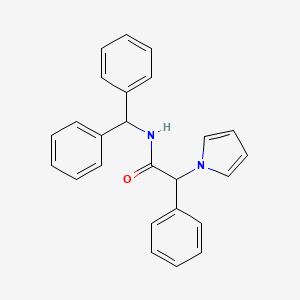

![N-(2-methoxyphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2456710.png)

![1,4-Bis[(2,3,4-trimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2456717.png)

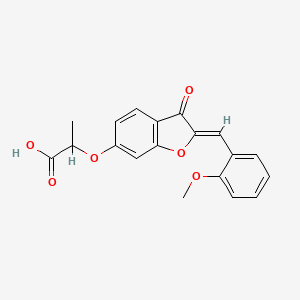

![7-(4-bromophenyl)-N-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2456718.png)

![N-(2-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)

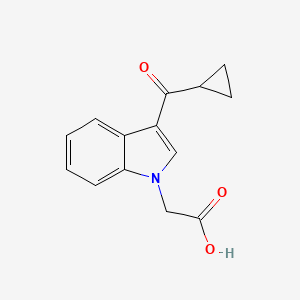

![3-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2,4-difluorobenzamide](/img/structure/B2456725.png)

![N-cyclohexyl-4-methyl-1,5-dioxo-2-[3-(trifluoromethyl)benzyl]-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2456726.png)